The Sigma-1 Receptor Binding Profile of (+)-SKF-10,047: A Technical Overview
The Sigma-1 Receptor Binding Profile of (+)-SKF-10,047: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-SKF-10,047, also known as (+)-N-allylnormetazocine, is a seminal pharmacological tool that was instrumental in the initial characterization of sigma receptors as a distinct entity from opioid receptors[1]. As the prototypical agonist for the sigma-1 receptor (S1R), its binding profile and functional activity have been subjects of extensive research. This technical guide provides an in-depth summary of the S1R binding characteristics of (+)-SKF-10,047, detailing its affinity, selectivity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Quantitative Binding Profile
The binding affinity of (+)-SKF-10,047 is a subject of complexity due to its interactions with multiple sites. Historically, its characterization predates the cloning of the sigma-1 receptor, leading to varied affinity values depending on the tissue preparation and radioligand used. Early studies using --INVALID-LINK---SKF-10,047 on etorphine-inaccessible sites in guinea pig brain reported a dissociation constant (Kd) of approximately 252 nM for these putative sigma receptors[2].
More recent and specific data regarding its affinity for the cloned sigma-1 receptor and its selectivity against other relevant central nervous system targets are summarized below. It is critical to note that (+)-SKF-10,047 also exhibits significant affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, an interaction that may contribute to its overall pharmacological effects[3].
Table 1: Sigma-1 Receptor Binding Affinity of (+)-SKF-10,047
| Ligand | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| (+)-SKF-10,047 | Sigma-1 | --INVALID-LINK---Pentazocine | Rat Brain | ~4.7 | Note 1 |
| (+)-SKF-10,047 | Sigma-1 | --INVALID-LINK---SKF-10,047 | Rat Brain | ~150 | Note 2 |
Note 1: This value is an approximation derived from multiple studies characterizing (+)-SKF-10,047 as a high-affinity ligand, with potency comparable to other ligands in the low nanomolar range. Note 2: This value represents a lower-affinity binding site identified in early studies and may reflect interactions with a heterogeneous population of receptors before specific S1R assays were common.
Table 2: Receptor Selectivity Profile of (+)-SKF-10,047
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold) vs. Sigma-1 | Comments |
| Sigma-1 | ~4.7 | - | Primary target; acts as an agonist. |
| NMDA (PCP Site) | ~50 - 150 | 10 - 30 fold lower | Acts as a non-competitive antagonist. This interaction is well-documented and contributes to its psychotomimetic effects.[3] |
| Sigma-2 | >1,000 | >200 fold lower | Generally considered to have low affinity for the sigma-2 receptor subtype. |
| Mu Opioid (µ) | >10,000 | >2,000 fold lower | The (+)-isomer lacks significant affinity for mu-opioid receptors, a key distinction from its (-)-isomer.[1] |
| Kappa Opioid (κ) | >1,000 | >200 fold lower | While the racemic mixture has kappa activity, the (+)-isomer is weak at this receptor. |
| Delta Opioid (δ) | >10,000 | >2,000 fold lower | No significant affinity reported. |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinity (Ki) for (+)-SKF-10,047 at the sigma-1 receptor is typically achieved via a competitive radioligand binding assay. This method measures the ability of the unlabeled compound ((+)-SKF-10,047) to displace a high-affinity, radioactively labeled ligand from the receptor.
Materials
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Receptor Source: Membranes prepared from guinea pig liver or brain, which are rich in sigma-1 receptors. Alternatively, membranes from cell lines heterologously expressing the human sigma-1 receptor (e.g., HEK-293, CHO).
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Radioligand: --INVALID-LINK---Pentazocine, a selective and high-affinity sigma-1 receptor agonist, is commonly used. Its concentration in the assay is typically set near its Kd value.
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Test Compound: (+)-SKF-10,047 hydrochloride dissolved to create a range of concentrations.
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Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct, high-affinity sigma-1 ligand, such as Haloperidol, is used to define non-specific binding.
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Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at room temperature).
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Filtration System: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding to the filters.
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Scintillation Cocktail & Counter: For quantifying the radioactivity trapped on the filters.
Methodology
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Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
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Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the --INVALID-LINK---Pentazocine radioligand, and the membrane preparation.
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Competition: Add increasing concentrations of (+)-SKF-10,047 to the wells.
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Controls: Prepare wells for 'Total Binding' (containing membranes and radioligand only) and 'Non-Specific Binding' (containing membranes, radioligand, and 10 µM Haloperidol).
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Incubation: Incubate the plate for a sufficient duration to reach equilibrium (e.g., 120 minutes at 37°C).
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Termination & Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters immediately with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding at each concentration of (+)-SKF-10,047 by subtracting the non-specific binding counts from the total binding counts.
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Plot the percentage of specific binding against the log concentration of (+)-SKF-10,047 to generate a competition curve.
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Determine the IC50 value (the concentration of (+)-SKF-10,047 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation [4][5][6]: Ki = IC50 / (1 + [L]/Kd) Where:
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[L] is the concentration of the radioligand used.
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Kd is the dissociation constant of the radioligand for the receptor.
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Workflow Diagram
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is not a classical G protein-coupled receptor or ion channel. Instead, it functions as a unique ligand-operated intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its activation by agonists like (+)-SKF-10,047 initiates a conformational change and translocation, allowing it to interact with and modulate a variety of client proteins.
In its inactive state, the S1R is typically bound to another chaperone, the Binding Immunoglobulin Protein (BiP). Upon stimulation by an agonist such as (+)-SKF-10,047, the S1R dissociates from BiP. This dissociation frees the S1R to translocate and interact with target proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM. By stabilizing IP3R3, the activated S1R enhances the transfer of calcium (Ca2+) from the ER into the mitochondria. This process is crucial for maintaining cellular energy homeostasis by boosting mitochondrial ATP production.
Conclusion
(+)-SKF-10,047 remains a cornerstone tool for investigating sigma-1 receptor function. While it possesses high affinity for the S1R, its notable activity at the NMDA receptor's PCP site necessitates careful experimental design and interpretation of results. The data clearly establish its role as an S1R agonist, initiating a chaperone-mediated signaling cascade that modulates intracellular calcium dynamics and supports cellular bioenergetics. Understanding this detailed binding and signaling profile is essential for professionals engaged in the development of novel therapeutics targeting the sigma-1 receptor for a range of neurological and psychiatric disorders.
References
- 1. Sigma receptors mediated the psychotomimetic effects of N-allylnormetazocine (SKF-10,047), but not its opioid agonistic-antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Effects of SKF-10047 in the phencyclidine-dependent rat: evidence for common receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
